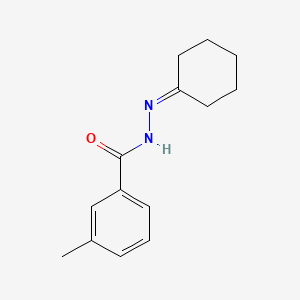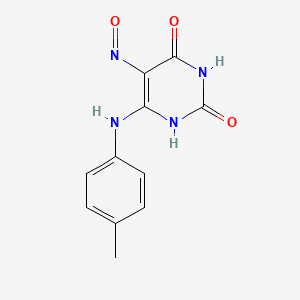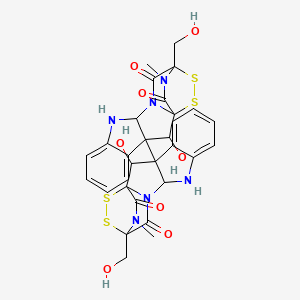
Benzene-1,4-diamine, 2-(4-methylphenylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene-1,4-diamine, 2-(4-methylphenylsulfonyl)- is an organic compound with a complex structure that includes a benzene ring substituted with diamine and methylphenylsulfonyl groups
Preparation Methods
The synthesis of Benzene-1,4-diamine, 2-(4-methylphenylsulfonyl)- typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 1,4-benzenediamine with 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Benzene-1,4-diamine, 2-(4-methylphenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Scientific Research Applications
Benzene-1,4-diamine, 2-(4-methylphenylsulfonyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene-1,4-diamine, 2-(4-methylphenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The diamine groups can also interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to Benzene-1,4-diamine, 2-(4-methylphenylsulfonyl)- include:
1,4-Benzenediamine: Known for its use in the production of dyes and polymers.
4-Methylbenzenesulfonyl chloride: Used as a reagent in organic synthesis.
2,5-Bis(phenylethynyl)benzene-1,4-diamine:
Benzene-1,4-diamine, 2-(4-methylphenylsulfonyl)- is unique due to the presence of both diamine and sulfonyl groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
121315-25-1 |
|---|---|
Molecular Formula |
C13H14N2O2S |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfonylbenzene-1,4-diamine |
InChI |
InChI=1S/C13H14N2O2S/c1-9-2-5-11(6-3-9)18(16,17)13-8-10(14)4-7-12(13)15/h2-8H,14-15H2,1H3 |
InChI Key |
OYOABUAQFRWPKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


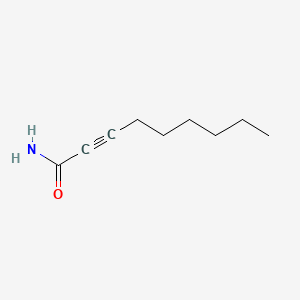
![8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-[3-(1H-indazol-4-yl)-2-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-yl]-, ethyl ester](/img/structure/B14164354.png)
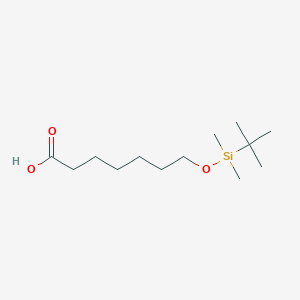
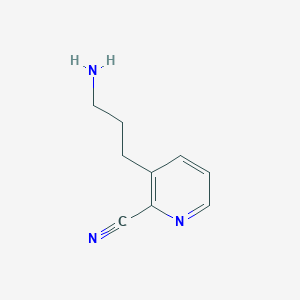
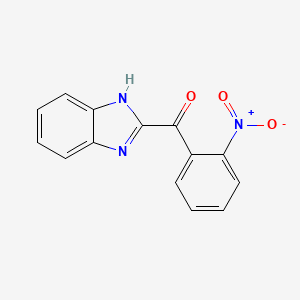
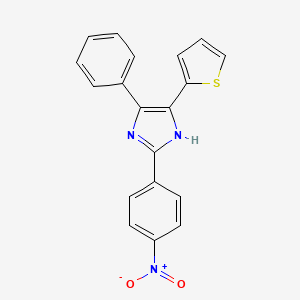
![[1,6,7-Trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate](/img/structure/B14164385.png)
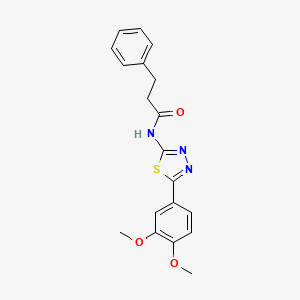
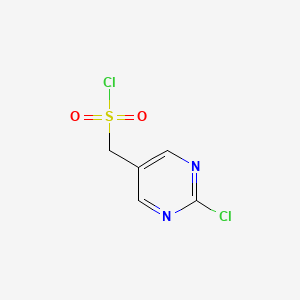
![2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-ethoxy-1H-benzimidazole](/img/structure/B14164402.png)
